molecular formula C26H19NO5S B2474178 benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 314745-65-8

benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2474178
CAS No.: 314745-65-8
M. Wt: 457.5
InChI Key: OCHCLLFTXPGDAJ-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminobenzenethiol with an appropriate acid chloride . This intermediate is then coupled with a chromenone derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1,3-benzothiazol-2-ylthio)acetate
  • 2-(1,3-Benzothiazol-2-ylthio)ethylthio-1,3-benzothiazole
  • 3-Benzoyl-1,3-benzothiazol-2(3H)-one

Uniqueness

Benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5S/c1-16-24(26-27-20-9-5-6-10-22(20)33-26)25(29)19-12-11-18(13-21(19)32-16)30-15-23(28)31-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHCLLFTXPGDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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